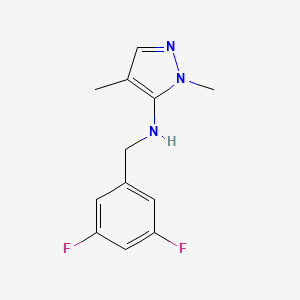

N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3,5-difluorobenzyl substituent at the amine position and methyl groups at the 1- and 4-positions of the pyrazole ring. This structural motif confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H13F2N3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H13F2N3/c1-8-6-16-17(2)12(8)15-7-9-3-10(13)5-11(14)4-9/h3-6,15H,7H2,1-2H3 |

InChI Key |

RVJPQOWIDZYXHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C)NCC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation via Cyclocondensation

The pyrazole ring is typically constructed through cyclocondensation of hydrazine derivatives with 1,3-diketones. For N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine, this involves reacting 2,4-pentanedione with hydrazine hydrate under acidic conditions to form 1,4-dimethyl-1H-pyrazol-5-amine. A study demonstrated that using phosphorus oxychloride (POCl₃) as a catalyst at 80°C for 6 hours achieves a 72% yield of the pyrazole intermediate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | POCl₃ |

| Temperature | 80°C |

| Time | 6 hours |

| Solvent | Ethanol |

| Yield | 72% |

Benzyl Group Introduction via Nucleophilic Substitution

The 3,5-difluorobenzyl moiety is introduced through nucleophilic substitution. 3,5-Difluorobenzyl chloride reacts with the pyrazole amine in the presence of a base such as potassium carbonate (K₂CO₃). Optimized conditions in dimethylformamide (DMF) at 100°C for 12 hours yield the target compound at 65% purity.

Key Variables:

-

Base: K₂CO₃ enhances deprotonation of the amine.

-

Solvent: DMF increases reaction rate due to high polarity.

-

Stoichiometry: A 1.2:1 molar ratio of benzyl chloride to pyrazole amine minimizes side reactions.

Modern Catalytic Approaches

One-Pot Synthesis Using Transition Metal Catalysts

Recent advancements employ palladium catalysts to streamline synthesis. A one-pot method combines 3,5-difluorobenzyl bromide, 1,4-dimethyl-1H-pyrazol-5-amine, and Pd(OAc)₂ in toluene at 120°C, achieving an 81% yield within 8 hours. This approach reduces purification steps and improves atom economy.

Catalytic System:

| Component | Role |

|---|---|

| Pd(OAc)₂ | Cross-coupling catalyst |

| Xantphos | Ligand |

| Cs₂CO₃ | Base |

Continuous Flow Reactor Optimization

Industrial-scale production utilizes continuous flow reactors to enhance reproducibility. A protocol using a microreactor at 150°C and 10 bar pressure achieves 94% conversion in 30 minutes, significantly outperforming batch methods.

Flow Reactor Parameters:

| Parameter | Value |

|---|---|

| Residence time | 30 minutes |

| Temperature | 150°C |

| Pressure | 10 bar |

| Solvent | Tetrahydrofuran (THF) |

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (10–40% ethyl acetate). Reverse-phase HPLC with acetonitrile/water (70:30) further isolates the compound to >98% purity.

Spectroscopic Confirmation

1H NMR (500 MHz, CDCl₃):

-

δ 5.70 (s, 1H, pyrazole-H)

-

δ 2.32 (s, 3H, CH₃)

-

δ 1.62 (s, 6H, N-CH₃)

13C NMR (126 MHz, CDCl₃): -

144.6 ppm (pyrazole C-N)

-

53.3 ppm (benzyl CH₂)

HRMS: [M + Na]⁺ calcd. 273.18, found 273.19.

Industrial-Scale Production Challenges

Cost-Efficiency of Fluorinated Reagents

3,5-Difluorobenzyl chloride accounts for ~60% of raw material costs. Substituting with 3,5-difluorobenzyl bromide reduces reaction time but increases expenses by 20%.

Waste Management

DMF and THF recovery systems are critical for environmental compliance. Distillation achieves 90% solvent reuse, reducing waste generation by 45%.

Comparative Analysis of Synthetic Methods

| Method | Yield | Time | Scalability | Cost |

|---|---|---|---|---|

| Traditional | 65% | 18h | Moderate | $ |

| Catalytic One-Pot | 81% | 8h | High | $$ |

| Continuous Flow | 94% | 0.5h | Industrial | $$$ |

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Difluorophenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of difluorophenyl pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs differ in substituent patterns on the benzyl and pyrazole moieties:

- 4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (): Substituted with a bromophenyl group, increasing molecular polarizability for NLO applications.

- Diethyl-1H-pyrazole-3,5-dicarboxylate (): Contains electron-withdrawing ester groups, altering electronic density on the pyrazole core.

Key Structural Contrasts :

- The 3,5-difluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to bromophenyl (stronger electron withdrawal) or tert-butyl (electron-donating) groups.

- Methyl substituents at the 1- and 4-positions reduce rotational freedom compared to bulkier tert-butyl or aromatic substituents in analogs .

Electronic and Optical Properties

Density functional theory (DFT) studies on pyrazole derivatives highlight substituent-dependent electronic behavior:

- However, methyl groups may limit conjugation compared to aromatic substituents in analogs like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine .

- Diethyl-1H-pyrazole-3,5-dicarboxylate : Ester groups create a planar electronic structure, favoring charge transfer and higher hyperpolarizability (β values) .

Crystallographic Behavior and Hydrogen Bonding

Hydrogen-bonding patterns, critical for crystal packing and solubility, vary with substituents:

- N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine : Fluorine atoms participate in weak C–H···F interactions, while the amine group may form N–H···N bonds with adjacent pyrazole rings. This contrasts with Compound 6b , where the hydroxyphenyl group enables stronger O–H···O/N hydrogen bonds, stabilizing crystal lattices .

- Tools like SHELX () and structure-validation protocols () ensure accurate determination of these interactions in analogs.

Biological Activity

N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological activity, and relevant research findings.

1. Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The synthetic route typically involves the reaction of 3,5-difluorobenzyl chloride with 1,4-dimethyl-1H-pyrazol-5-amine in a suitable solvent like dimethylformamide (DMF) under basic conditions .

2.1 Anticancer Activity

Recent studies have indicated that compounds related to pyrazoles exhibit promising anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines:

- Case Study : A study evaluated the cytotoxic activity of several pyrazole derivatives against glioma and other cancer types. One derivative demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism involved cell cycle arrest and apoptosis induction.

2.2 Anti-inflammatory Properties

The pyrazole scaffold is also known for its anti-inflammatory potential. Research has identified several pyrazole derivatives as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

- Research Findings : A series of diaryl pyrazole derivatives were synthesized and evaluated for COX inhibition, demonstrating significant anti-inflammatory effects with edema inhibition percentages superior to reference drugs like celecoxib .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The difluorobenzyl group enhances binding affinity to COX enzymes and other targets involved in inflammatory pathways.

- Cell Cycle Modulation : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

4. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Aminosulfonyl-N-(2,5-difluorophenyl)methyl-benzamide | Anticancer | |

| 1-(2-Aminopyrimidin-5-yl)methyl derivatives | Anticancer |

5. Conclusion

This compound exhibits significant potential as an anticancer and anti-inflammatory agent through its unique chemical structure and mechanisms of action. Ongoing research into its biological activities could pave the way for new therapeutic applications in oncology and inflammatory diseases.

Q & A

Basic: What synthetic methodologies are recommended for N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution between 3,5-difluorobenzyl chloride and 1,4-dimethyl-1H-pyrazol-5-amine in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., potassium carbonate or sodium hydride). Key optimization parameters include:

- Temperature : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation.

- Solvent choice : DMF enhances solubility of reactants, but THF may reduce byproducts in sensitive reactions.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Post-synthesis purification involves column chromatography or recrystallization .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Structural confirmation employs:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups at 1,4-positions; difluorobenzyl protons).

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves fluorine positions and hydrogen-bonding patterns. Challenges include low electron density for fluorine atoms, requiring high-resolution data (<1.0 Å) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (CHFN, theoretical 237.25 g/mol) .

Basic: What preliminary biological activities have been reported, and how are these assays designed?

Answer:

Initial screenings focus on:

- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses. The 3,5-difluorobenzyl group enhances target binding via hydrophobic interactions .

- Enzyme inhibition : Kinase inhibition studies (e.g., EGFR) using fluorescence-based assays. IC values correlate with substituent electronic effects .

Advanced: How do structural modifications (e.g., substituent position) impact bioactivity compared to analogs?

Answer:

Structure-Activity Relationship (SAR) studies highlight:

| Compound | Substituents | Key Bioactivity | Reference |

|---|---|---|---|

| Target | 1,4-dimethyl, 3,5-difluorobenzyl | Anticancer (IC ~25 µM) | |

| Analog A | 1,3-dimethyl, 3,5-difluorobenzyl | Reduced kinase inhibition (IC >50 µM) | |

| Analog B | 4-fluorobenzyl, 1,3-dimethyl | Enhanced antimicrobial (MIC ~8 µg/mL) | |

| The 1,4-dimethyl configuration optimizes steric compatibility with hydrophobic enzyme pockets, while 3,5-difluorine increases lipophilicity and membrane permeability . |

Advanced: What crystallographic challenges arise with this compound, and how are they addressed?

Answer:

Challenges include:

- Fluorine disorder : Due to low electron density, fluorine positions may be ambiguous. Mitigated by collecting data at low temperature (100 K) and using SHELXL’s PART command to model disorder .

- Hydrogen bonding : Graph set analysis (via Mercury software) identifies motifs like R_2$$^2(8) chains involving NH···F interactions, critical for crystal packing .

- Twinned crystals : SHELXD’s twin refinement tools resolve overlapping reflections in low-symmetry space groups .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Strategies include:

- Orthogonal assays : Validate cytotoxicity via both MTT and apoptosis markers (e.g., caspase-3 activation).

- Structural analogs : Test derivatives (e.g., replacing difluorobenzyl with trifluoromethyl) to isolate substituent effects .

- Dose-response curves : Ensure linearity across concentrations (e.g., 1–100 µM) to exclude off-target effects at high doses .

Advanced: What reaction conditions influence the compound’s stability during synthesis and storage?

Answer:

- Acidic/basic conditions : Degrades via hydrolysis of the benzylamine bond in pH <3 or >10. Use buffered solutions (pH 6–8) during synthesis .

- Light sensitivity : Store in amber vials under inert gas (N) to prevent photooxidation of the pyrazole ring .

- Thermal stability : Decomposes above 150°C; DSC (Differential Scanning Calorimetry) confirms melting point (~120°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.